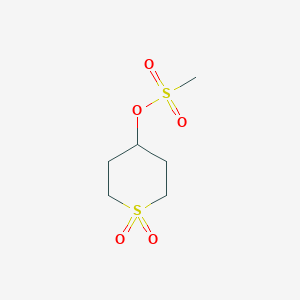
tert-Butyl (1-(5-iodopyridin-2-yl)cyclopropyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (1-(5-iodopyridin-2-yl)cyclopropyl)carbamate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl ring and an iodinated pyridine moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for study in organic chemistry, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(5-iodopyridin-2-yl)cyclopropyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Iodination of Pyridine: The starting material, pyridine, is iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to yield 5-iodo-pyridine.
Cyclopropanation: The iodinated pyridine is then subjected to cyclopropanation using a cyclopropylating agent, such as diazomethane or a cyclopropyl halide, under basic conditions.
Carbamate Formation: The resulting cyclopropyl-iodo-pyridine intermediate is reacted with tert-butyl chloroformate and a base, such as triethylamine, to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
tert-Butyl (1-(5-iodopyridin-2-yl)cyclopropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodinated pyridine moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.
Hydrolysis: The carbamate ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of deiodinated cyclopropyl-pyridine derivatives.
Hydrolysis: Formation of carbamic acid derivatives.
科学研究应用
Chemistry
In organic chemistry, tert-Butyl (1-(5-iodopyridin-2-yl)cyclopropyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the iodinated pyridine ring can enhance the compound’s binding affinity to biological targets, while the cyclopropyl group can improve metabolic stability. Researchers are exploring its use in the development of novel therapeutics for various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.
作用机制
The mechanism of action of tert-Butyl (1-(5-iodopyridin-2-yl)cyclopropyl)carbamate involves its interaction with specific molecular targets. The iodinated pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclopropyl group can fit into hydrophobic pockets, enhancing binding affinity. The carbamate ester group can undergo hydrolysis to release active intermediates that modulate biological pathways, such as enzyme inhibition or receptor activation.
相似化合物的比较
Similar Compounds
- [1-(5-Bromo-pyridin-2-yl)-cyclopropyl]-carbamic acid tert-butyl ester
- [1-(5-Chloro-pyridin-2-yl)-cyclopropyl]-carbamic acid tert-butyl ester
- [1-(5-Fluoro-pyridin-2-yl)-cyclopropyl]-carbamic acid tert-butyl ester
Uniqueness
Compared to its analogs, tert-Butyl (1-(5-iodopyridin-2-yl)cyclopropyl)carbamate exhibits unique properties due to the presence of the iodine atom. Iodine is larger and more polarizable than other halogens, which can enhance the compound’s reactivity and binding interactions. This makes it particularly valuable in applications where strong and specific interactions are required.
属性
分子式 |
C13H17IN2O2 |
|---|---|
分子量 |
360.19 g/mol |
IUPAC 名称 |
tert-butyl N-[1-(5-iodopyridin-2-yl)cyclopropyl]carbamate |
InChI |
InChI=1S/C13H17IN2O2/c1-12(2,3)18-11(17)16-13(6-7-13)10-5-4-9(14)8-15-10/h4-5,8H,6-7H2,1-3H3,(H,16,17) |
InChI 键 |
ZSFZIWCYXZKATJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=NC=C(C=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





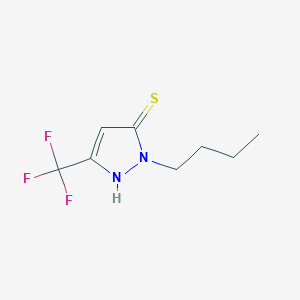
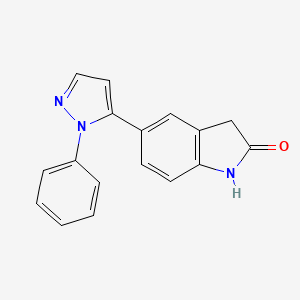

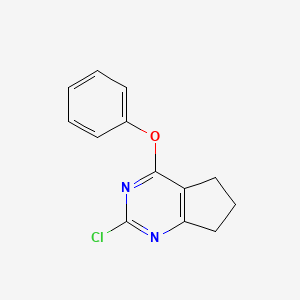
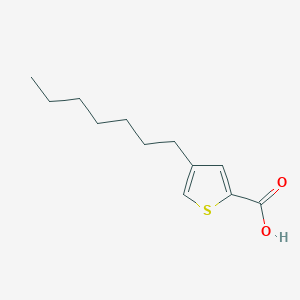
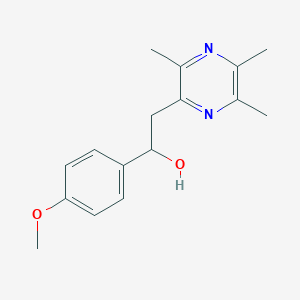
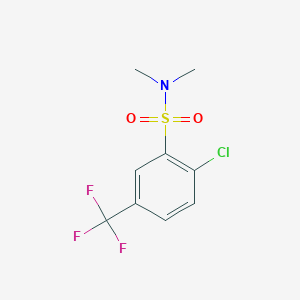
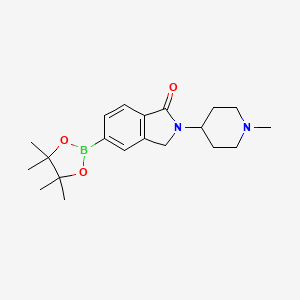
![Dimethyl 1,7-dioxo-1,4,7,10-tetrahydroquino[8,7-h]quinoline-3,9-dicarboxylate](/img/structure/B8372867.png)

